Ethyl 5-iodo-2-methylnicotinate

Catalog No.
S13651834
CAS No.
M.F
C9H10INO2
M. Wt
291.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-iodo-2-methylnicotinate

Product Name

Ethyl 5-iodo-2-methylnicotinate

IUPAC Name

ethyl 5-iodo-2-methylpyridine-3-carboxylate

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

InChI

InChI=1S/C9H10INO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3

InChI Key

CWBARMFJXVRPLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)I)C

Ethyl 5-iodo-2-methylnicotinate is an organic compound belonging to the class of nicotinic acid derivatives. It features a pyridine ring with an ethyl ester functional group and a 5-iodo substituent on the aromatic ring. This compound can be represented by the molecular formula C9H10INO2C_9H_{10}INO_2 and has a molar mass of approximately 279.09 g/mol. Ethyl 5-iodo-2-methylnicotinate is characterized by its potential biological activities, particularly in pharmacology, where it may act as an intermediate in the synthesis of various medicinal compounds.

, including:

  • Substitution Reactions: The iodine atom can be replaced with other nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives, depending on the reagents used.
  • Ester Hydrolysis: The ester group can be hydrolyzed to produce 5-iodo-2-methylnicotinic acid.

Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis can be performed under acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Ethyl 5-iodo-2-methylnicotinate exhibits various biological activities that make it a subject of interest in medicinal chemistry. Its structural similarity to nicotinic acid suggests potential interactions with nicotinic receptors, which are implicated in several physiological processes. Compounds related to this structure have been studied for their anti-inflammatory and analgesic properties. Additionally, derivatives of nicotinic acid are known to exhibit effects on lipid metabolism and cardiovascular health .

The synthesis of ethyl 5-iodo-2-methylnicotinate typically involves the following steps:

  • Iodination: The iodination of 2-methylnicotinic acid is performed using iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine substituent at the 5-position.
  • Esterification: The resulting 5-iodo-2-methylnicotinic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield ethyl 5-iodo-2-methylnicotinate.

These methods highlight the importance of controlling reaction conditions to optimize yield and purity during synthesis .

Ethyl 5-iodo-2-methylnicotinate serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its derivatives may have applications in treating conditions related to inflammation, pain management, and possibly neurodegenerative diseases due to their interactions with nicotinic receptors. Furthermore, it can be used as a building block for synthesizing more complex molecules in drug discovery .

Interaction studies involving ethyl 5-iodo-2-methylnicotinate focus on its binding affinity and activity at nicotinic acetylcholine receptors. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses. Additionally, investigations into its metabolism and bioavailability can provide insights into its efficacy and safety as a pharmaceutical agent .

Several compounds share structural similarities with ethyl 5-iodo-2-methylnicotinate, which may influence their biological activity and applications:

Compound NameMolecular FormulaUnique Features
Methyl 5-iodo-2-methylnicotinateC8H8INO2Methyl ester instead of ethyl; similar reactivity
Ethyl 2-hydroxy-5-iodonicotinateC9H10INO3Hydroxy group at the 2-position; different reactivity profile
Methyl nicotinateC7H7NO2Lacks iodine; serves as a simpler analog

Ethyl 5-iodo-2-methylnicotinate is unique due to its iodine substituent, which imparts distinct reactivity patterns compared to its analogs. This feature may enhance its potential interactions within biological systems, making it a valuable compound for further research in medicinal chemistry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

290.97563 g/mol

Monoisotopic Mass

290.97563 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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